molecular formula C9H12AsClN2O2 B12641272 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride CAS No. 5332-32-1

2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride

Cat. No.: B12641272
CAS No.: 5332-32-1
M. Wt: 290.58 g/mol
InChI Key: KFDBKLSDGIPCLM-UHFFFAOYSA-N
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Description

2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride is a chemical compound with the molecular formula C9H13AsClN2O2 and a molecular weight of 291.586 g/mol . This compound is known for its unique structure, which includes an arsenic atom, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride typically involves the reaction of 4-arsorosophenylmethylamine with acetamide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in its structure can form bonds with sulfur-containing amino acids in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying arsenic’s biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride include other arsenic-containing amides and acetamides. For example:

    2-[(4-arsorosophenyl)methylamino]acetamide: Lacks the hydrochloride group but has similar chemical properties.

    N-(4-arsorosophenyl)acetamide: Another arsenic-containing amide with different substitution patterns.

    4-arsorosophenylmethylamine: The precursor to the compound , with simpler structure and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5332-32-1

Molecular Formula

C9H12AsClN2O2

Molecular Weight

290.58 g/mol

IUPAC Name

2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride

InChI

InChI=1S/C9H11AsN2O2.ClH/c11-9(13)6-12-5-7-1-3-8(10-14)4-2-7;/h1-4,12H,5-6H2,(H2,11,13);1H

InChI Key

KFDBKLSDGIPCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)N)[As]=O.Cl

Origin of Product

United States

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